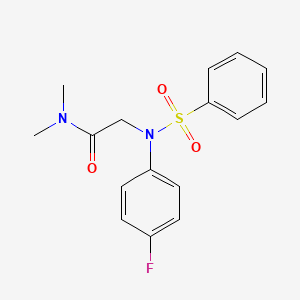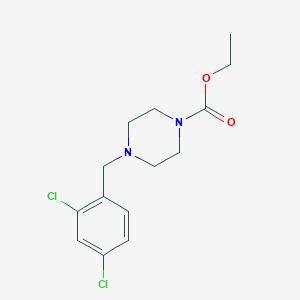
ethyl 4-(2,4-dichlorobenzyl)-1-piperazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2,4-dichlorobenzyl)-1-piperazinecarboxylate, also known as EDP-239, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EDP-239 belongs to the class of piperazinecarboxylate compounds, which are known for their various biological activities.
作用机制
The mechanism of action of ethyl 4-(2,4-dichlorobenzyl)-1-piperazinecarboxylate is not fully understood, but it is believed to act on several different neurotransmitter systems in the brain. This compound has been shown to enhance the activity of the cholinergic system, which is important for cognitive function. It also modulates the activity of the serotonin and dopamine systems, which are involved in mood regulation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to increase levels of acetylcholine in the brain, which is important for cognitive function. It also increases levels of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurological disorders.
实验室实验的优点和局限性
One of the advantages of ethyl 4-(2,4-dichlorobenzyl)-1-piperazinecarboxylate is that it has a relatively low toxicity profile, making it a safe compound to use in lab experiments. Additionally, it has good solubility in water, which makes it easy to administer to animals. However, one limitation of this compound is that it is not very stable in solution, which can make it difficult to work with in some experiments.
未来方向
There are several future directions for research on ethyl 4-(2,4-dichlorobenzyl)-1-piperazinecarboxylate. One area of interest is in the development of more potent and selective analogs of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, this compound could be investigated for its potential use in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of neurological disorders. Its neuroprotective effects, ability to improve cognitive function, and anti-inflammatory properties make it an attractive candidate for further research. While there are still many unanswered questions about the mechanism of action and potential therapeutic applications of this compound, it is clear that this compound has significant potential for future research.
合成方法
The synthesis of ethyl 4-(2,4-dichlorobenzyl)-1-piperazinecarboxylate involves a multi-step process that starts with the reaction of 2,4-dichlorobenzyl chloride with piperazine in the presence of a base. The resulting intermediate is then reacted with ethyl chloroformate to form this compound. The yield of the final product is typically around 70-80%, and the purity can be enhanced through recrystallization.
科学研究应用
Ethyl 4-(2,4-dichlorobenzyl)-1-piperazinecarboxylate has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of neurological disorders such as Alzheimer's disease. This compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been investigated for its potential use in the treatment of depression and anxiety disorders.
属性
IUPAC Name |
ethyl 4-[(2,4-dichlorophenyl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O2/c1-2-20-14(19)18-7-5-17(6-8-18)10-11-3-4-12(15)9-13(11)16/h3-4,9H,2,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXNMJQKRRNVIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5805075.png)


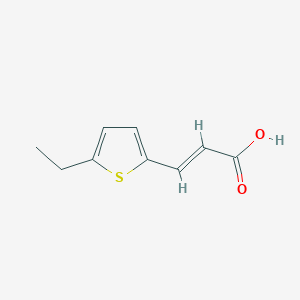
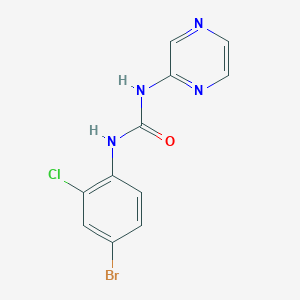
![N-[(benzylamino)carbonyl]-2-fluorobenzamide](/img/structure/B5805114.png)
![ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5805125.png)
![4-tert-butyl-N-[2-(butyrylamino)phenyl]benzamide](/img/structure/B5805130.png)
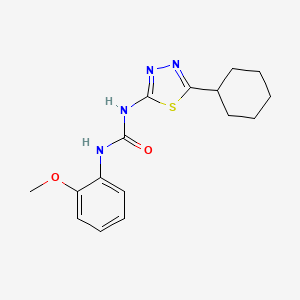
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5805146.png)
![1-[2-(5-bromo-2-methoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5805152.png)
![2-[3-(acetylamino)phenoxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5805163.png)
